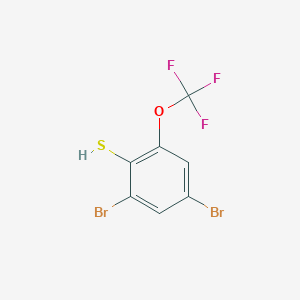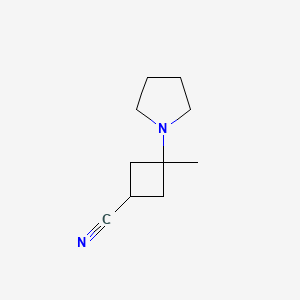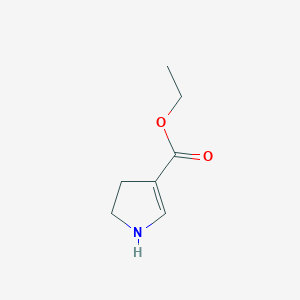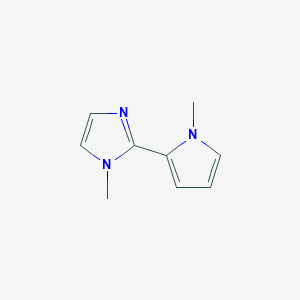
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole is a heterocyclic compound that features both an imidazole and a pyrrole ring
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole typically involves the reaction of 1-methyl-1H-pyrrole with imidazole under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve efficient production.
Analyse Chemischer Reaktionen
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer’s disease research, the compound inhibits the activity of the beta-secretase enzyme, which is involved in the formation of beta-amyloid plaques in the brain .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole can be compared with other similar compounds, such as:
1-Methyl-1H-pyrrole: A simpler compound with only a pyrrole ring.
1-Methyl-1H-imidazole: A compound with only an imidazole ring.
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole: A compound with a benzimidazole ring instead of an imidazole ring.
The uniqueness of this compound lies in its combined imidazole and pyrrole rings, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H11N3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
1-methyl-2-(1-methylpyrrol-2-yl)imidazole |
InChI |
InChI=1S/C9H11N3/c1-11-6-3-4-8(11)9-10-5-7-12(9)2/h3-7H,1-2H3 |
InChI-Schlüssel |
UJBFPRTXPCZEDM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1C2=NC=CN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


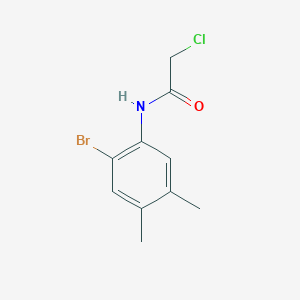
![(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B12867456.png)
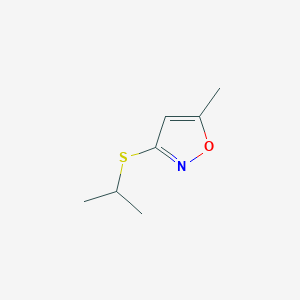
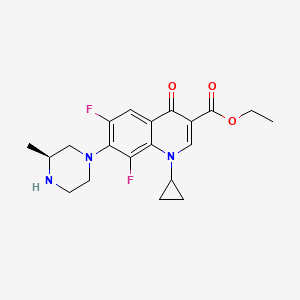
![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)
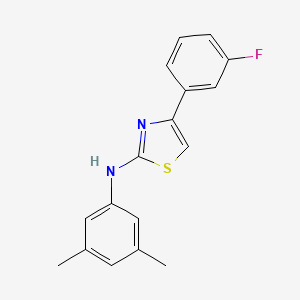

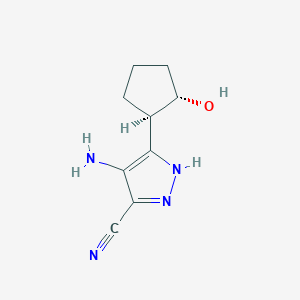
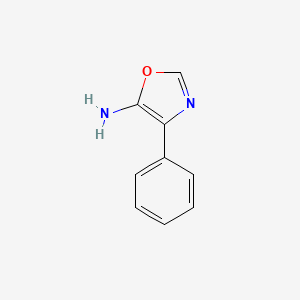
![2-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12867501.png)
